

A-Technical-Guide-to-the-Spectroscopic-Analysis-of- β -Tyrosine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Amino-3-(4-hydroxyphenyl)propanoic acid
Cat. No.:	B1219115

[Get Quote](#)

Introduction

Beta-tyrosine (β -tyrosine) is an isomer of the common proteinogenic amino acid L-tyrosine, differing in the position of the amino group on the propanoic acid side chain. While L-tyrosine has the amino group at the alpha position (α -amino acid), β -tyrosine has it at the beta position (β -amino acid). This structural difference imparts unique chemical and biological properties to β -tyrosine, making it a subject of interest in peptide and drug design. This guide provides an in-depth overview of the key spectroscopic techniques used to characterize β -tyrosine: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For β -tyrosine, ^1H and ^{13}C NMR are particularly informative.

Data Presentation

Table 1: ^1H NMR Chemical Shift Data for L-Tyrosine

Proton	Chemical Shift (ppm)	Multiplicity
H α	3.94	t
H β	3.20, 3.06	m
Aromatic H (ortho to OH)	6.90	d
Aromatic H (meta to OH)	7.19	d

Note: Data is for the related compound L-Tyrosine in D₂O at pH 7.7 and 298K, serving as a reference.^[1] Specific data for β -tyrosine may vary. The Human Metabolome Database provides experimental ¹H NMR data for L-Tyrosine in H₂O at 600 MHz.^[2]

Table 2: ¹³C NMR Chemical Shift Data for L-Tyrosine

Carbon	Chemical Shift (ppm)
C=O	176.96
C α	58.84
C β	38.28
Aromatic C (ipso)	129.52
Aromatic C (ortho to OH)	133.53
Aromatic C (meta to OH)	118.61
Aromatic C (para, with OH)	157.68

Note: Data is for L-Tyrosine in D₂O at pH 11.15 and 298K.^[1] The Human Metabolome Database also provides experimental ¹³C NMR data for L-Tyrosine in H₂O at 125 MHz.^[3]

Experimental Protocols for NMR Spectroscopy

A general protocol for obtaining NMR spectra of amino acids is as follows:

- Sample Preparation:

- Dissolve 10-50 mg of the amino acid in 0.5-0.7 mL of a deuterated solvent, commonly deuterium oxide (D_2O).^[4]
- The pH of the solution is a critical parameter as it affects the chemical shifts of ionizable groups.^[4] Adjust the pH using small amounts of DCl or $NaOD$.^[4] For comparative purposes, a neutral pD (around 7.0-7.4) is often used.^[4]
- Transfer the final solution to a standard 5 mm NMR tube.^[4]

- Data Acquisition:
 - NMR experiments are typically performed on spectrometers with high magnetic fields.
 - For 1H NMR, a standard 1D proton experiment is usually sufficient.
 - For ^{13}C NMR, a 1D carbon experiment with proton decoupling (e.g., $zgpg30$ on Bruker instruments) is commonly used.^[4]
 - Typical acquisition parameters include a temperature of 298 K (25°C) and a spectral width of 0-200 ppm for ^{13}C NMR.^[4]

Modern two-dimensional (2D) NMR techniques like COSY and TOCSY can be employed for more complex structures or to definitively assign proton resonances.^{[5][6]}

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

Data Presentation

Table 3: Characteristic IR Absorption Bands for L-Tyrosine Hydrochloride

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H, N-H stretch	3030-2500	Broad bands due to carboxylic acid O-H and ammonium N-H stretching.
C=O stretch	1735	Carboxylic acid carbonyl stretch.
N-H bend	1598, 1475	Bending modes of the ammonium group.
C-H bend	1475, 1351	Bending modes of the CH ₂ group.
C-O stretch	1235	Phenolic C-O stretch.
Aromatic C-H bend	839	Out-of-plane bending for para-substituted aromatic ring.

Note: Data is for L-tyrosine hydrochloride.[\[7\]](#)[\[8\]](#) The NIST Chemistry WebBook provides an IR spectrum of L-tyrosine in a KBr pellet.[\[9\]](#)

Experimental Protocols for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like β -tyrosine is the KBr pellet technique.

- Sample Preparation:
 - Thoroughly grind a small amount of the sample (a few milligrams).
 - Mix the ground sample with a larger amount of dry potassium bromide (KBr) powder.
 - Press the mixture in a die to form a thin, transparent pellet.

An alternative for soluble samples is Attenuated Total Reflectance (ATR)-FTIR.

- Sample Preparation (ATR):

- A small amount of the sample is placed directly on the ATR crystal (e.g., diamond).[10]
- For solutions, a drop is placed on the crystal and the solvent is evaporated, often with a stream of nitrogen, to leave a thin film.[10]
- Data Acquisition:
 - The sample is placed in the IR spectrometer.
 - A background spectrum (of air or the pure ATR crystal) is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
 - The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation analysis. The molecular weight of tyrosine is 181.1885 g/mol .[11]

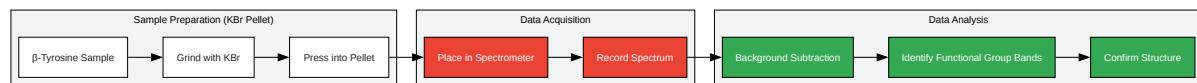
Data Presentation

Table 4: Key Mass Spectrometry Data for Tyrosine

Ion	m/z	Description
[M+H] ⁺	182.081	Protonated molecular ion (in positive ion mode).
[M-H] ⁻	180.066	Deprotonated molecular ion (in negative ion mode).
Fragment Ion	136	Loss of the carboxyl group (-COOH).
Fragment Ion	107	Benzyl cation fragment from cleavage of the C α -C β bond.

Note: Fragmentation patterns can be complex and depend on the ionization method and collision energy.

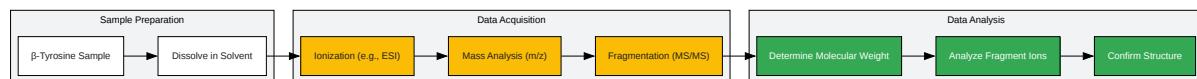
Experimental Protocols for Mass Spectrometry


A typical workflow for analyzing an amino acid by mass spectrometry, often coupled with liquid chromatography (LC-MS), is as follows:

- Sample Preparation:
 - The sample is dissolved in a suitable solvent, often a mixture of water, acetonitrile, or methanol, with a small amount of acid (like formic acid) to promote protonation for positive ion mode analysis.
 - For complex mixtures, proteins are often digested into smaller peptides using an enzyme like trypsin before analysis.[\[12\]](#)
- Ionization:
 - Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules like amino acids. A high voltage is applied to the liquid sample to create an aerosol, generating ions with minimal fragmentation. ESI is commonly used for LC-MS.[\[13\]](#)
 - Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the sample is mixed with a matrix that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization.
- Mass Analysis:
 - The generated ions are guided into a mass analyzer. Common types include quadrupole, time-of-flight (TOF), and ion trap analyzers.[\[14\]](#)
 - Tandem Mass Spectrometry (MS/MS): For structural elucidation, a specific ion (e.g., the molecular ion) is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide sequence or structural information.[\[12\]](#)

Visualization of Experimental Workflow

The logical flow from sample preparation to data analysis for each spectroscopic technique can be visualized.


NMR Spectroscopy Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for IR spectroscopic analysis of β-Tyrosine.

Mass Spectrometry Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Mass Spectrometry analysis of β-Tyrosine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bmse000051 L-Tyrosine at BMRB [bmrbi.io]
- 2. hmdb.ca [hmdb.ca]
- 3. hmdb.ca [hmdb.ca]
- 4. benchchem.com [benchchem.com]
- 5. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tyrosine [webbook.nist.gov]
- 10. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]
- 11. Tyrosine [webbook.nist.gov]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- To cite this document: BenchChem. [A-Technical-Guide-to-the-Spectroscopic-Analysis-of- β -Tyrosine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1219115#spectroscopic-data-of-beta-tyrosine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com